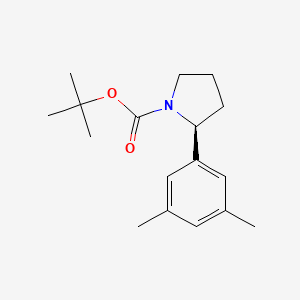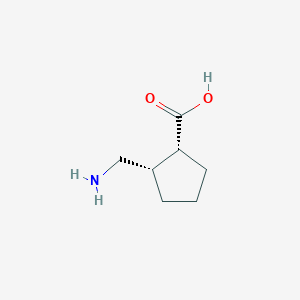![molecular formula C7H7N3O2 B12850301 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with an isoxazole ring, with a methoxy group attached to the isoxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine typically involves the annulation of a pyridine ring to a 4-aminoisoxazole. One common method is the reaction of 3-fluoropyridine derivatives with appropriate N–O nucleophiles in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) . Another approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol, which facilitates the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of solid acid catalysts and environmentally friendly solvents like ethanol suggests potential scalability for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access . This inhibition can lead to the modulation of various metabolic pathways, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of heteroatoms.
Isoxazolo[4,5-b]pyridines: These compounds have a different fusion pattern of the isoxazole and pyridine rings.
Uniqueness
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H7N3O2 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
4-methoxy-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7N3O2/c1-11-4-2-3-9-7-5(4)6(8)10-12-7/h2-3H,1H3,(H2,8,10) |
Clave InChI |
AJDYMYFAFLHROU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=NOC2=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)




![4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B12850260.png)

![(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12850267.png)






